Butyl acrylate (CAS: 141-32-2) is a foundational, medium-chain alkyl acrylate monomer extensively utilized in free-radical emulsion polymerization to impart flexibility, toughness, and weatherability to macromolecular systems [1]. Functioning primarily as a low-Tg 'soft' monomer, it is routinely copolymerized with 'hard' monomers such as methyl methacrylate (MMA) or styrene to precisely tune the glass transition temperature and mechanical properties of the resulting resin[2]. From a procurement and material-selection perspective, butyl acrylate represents the industry-standard balance between cost-efficiency, UV resistance, and hydrophobicity, making it the highest-volume acrylate ester selected for architectural coatings, pressure-sensitive adhesives, and industrial sealants .
Substituting butyl acrylate with shorter-chain analogs like methyl acrylate (MA) or ethyl acrylate (EA) fundamentally alters process safety and end-product performance. MA and EA produce homopolymers with significantly higher glass transition temperatures, resulting in brittle films that require external plasticizers to achieve comparable flexibility [1]. Furthermore, the higher aqueous solubility of MA and EA leads to coatings with poor hydrolysis resistance and severe capillary water absorption, rendering them unsuitable for exterior weathering applications [2]. Conversely, substituting with the longer-chain 2-ethylhexyl acrylate (2-EHA) yields films that are often too soft, sacrificing cohesive shear strength for surface tack, while also increasing raw material costs [3]. Finally, the high volatility and noxious odor of EA present severe occupational hazards, driving procurement strictly toward butyl acrylate for low-VOC, high-performance formulations [4].
The length of the alkyl side chain in acrylate monomers directly dictates the flexibility of the resulting polymer network. Poly(butyl acrylate) exhibits a homopolymer glass transition temperature (Tg) of approximately -54°C, whereas poly(ethyl acrylate) has a Tg of -24°C and poly(methyl acrylate) sits at +10°C [1]. This 30°C reduction in Tg compared to EA allows butyl acrylate to act as a highly efficient internal plasticizer. When copolymerized with rigid monomers, BA drastically lowers the minimum film-forming temperature (MFFT), enabling the formulation of flexible, crack-resistant coatings without the migration issues associated with volatile external plasticizers [2].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | Poly(butyl acrylate): ~ -54°C |
| Comparator Or Baseline | Poly(ethyl acrylate): ~ -24°C |
| Quantified Difference | 30°C lower Tg for butyl acrylate |
| Conditions | Standard DSC measurement of high-molecular-weight homopolymers |
Enables the formulation of softer, more flexible films and lower minimum film-forming temperatures (MFFT) without relying on leachable external plasticizers.
Moisture resistance is a critical failure point for exterior coatings and sealants. Butyl acrylate is significantly more hydrophobic than its shorter-chain counterparts, possessing an aqueous solubility of only ~1.4 g/L at 20°C, compared to ~15 g/L for ethyl acrylate and ~50 g/L for methyl acrylate [1]. In formulated waterborne latexes, this order-of-magnitude decrease in solubility limits the migration of hydrophilic domains to the film surface. Consequently, BA-based copolymers exhibit halved capillary water absorption rates and substantially higher resistance to alkaline hydrolysis compared to EA- or MA-based equivalents [2].
| Evidence Dimension | Aqueous Solubility at 20°C |
| Target Compound Data | Butyl acrylate: ~1.4 g/L |
| Comparator Or Baseline | Ethyl acrylate: ~15 g/L; Methyl acrylate: ~50 g/L |
| Quantified Difference | Butyl acrylate is >10x less water-soluble than ethyl acrylate |
| Conditions | Standard aqueous solubility limits at 20°C and 1 atm |
Dictates the selection of BA for exterior architectural paints and sealants where preventing water ingress and hydrolysis is critical for longevity.
In industrial-scale emulsion polymerization, monomer volatility directly impacts occupational safety, odor control, and environmental compliance. Butyl acrylate has a vapor pressure of approximately 5.3 hPa at 20°C, which is dramatically lower than the 39 hPa exhibited by ethyl acrylate [1]. The high volatility and extremely low odor threshold of EA require stringent closed-system engineering and vapor recovery. By utilizing BA, manufacturers significantly reduce VOC emissions during synthesis and minimize residual monomer odor in the final consumer product, a primary driver for its procurement over EA in modern formulations [2].
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | Butyl acrylate: ~5.3 hPa |
| Comparator Or Baseline | Ethyl acrylate: ~39 hPa |
| Quantified Difference | >7x reduction in vapor pressure for butyl acrylate |
| Conditions | Pure monomer at 20°C |
Crucial for scaling up emulsion polymerization safely, reducing noxious odors, and meeting strict low-VOC regulatory standards for consumer products.
While both butyl acrylate and 2-ethylhexyl acrylate (2-EHA) are utilized as soft monomers in pressure-sensitive adhesives (PSAs), they offer distinctly different rheological profiles. 2-EHA produces a lower Tg (-65°C) and bulkier side chains, which maximizes initial tack but compromises internal cohesive strength. Studies on core-shell PSAs demonstrate that increasing the BA to 2-EHA ratio systematically decreases surface tack but significantly increases peel strength and heat/humidity resistance [1]. Because BA is less sterically hindered, it facilitates denser chain packing and better cohesive shear strength, making it the preferred primary monomer when structural integrity is required alongside adhesion [2].
| Evidence Dimension | Adhesive Peel vs. Shear (Cohesive) Strength |
| Target Compound Data | Butyl acrylate: Higher peel strength, higher shear resistance |
| Comparator Or Baseline | 2-Ethylhexyl acrylate (2-EHA): Higher initial tack, lower shear resistance |
| Quantified Difference | BA shifts the viscoelastic balance toward structural cohesion rather than pure surface tack |
| Conditions | Emulsion-polymerized core-shell pressure-sensitive adhesives (PSAs) |
Allows adhesive formulators to precisely engineer the balance between holding power (shear) and stickiness (tack), optimizing cost and structural performance.
Driven by its low water solubility and excellent UV resistance, butyl acrylate is the monomer of choice for exterior waterborne paints. Copolymerized with methyl methacrylate (MMA) or styrene, BA provides the necessary flexibility to withstand thermal expansion and contraction of building materials while preventing capillary water absorption that leads to blistering and peeling [1].
In the formulation of tapes, labels, and structural adhesives, BA is prioritized over 2-EHA when cohesive strength (shear resistance) is paramount. Its slightly higher Tg and reduced steric hindrance compared to 2-EHA allow for tighter polymer chain packing, resulting in adhesives that resist creeping and maintain strong peel adhesion under elevated temperatures and humidity[2].
For indoor applications such as caulks, sealants, and textile binders, stringent limits on volatile organic compounds (VOCs) and consumer complaints regarding odor preclude the use of ethyl acrylate. Butyl acrylate's significantly lower vapor pressure ensures safer manufacturing environments and yields end-products that comply with modern green-building and low-emission certifications [3].
Flammable;Irritant